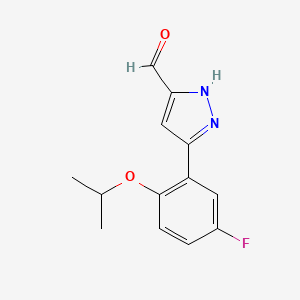

5-(5-Fluoro-2-isopropoxyphenyl)-1H-pyrazole-3-carbaldehyde

CAS No.:

Cat. No.: VC13688211

Molecular Formula: C13H13FN2O2

Molecular Weight: 248.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13FN2O2 |

|---|---|

| Molecular Weight | 248.25 g/mol |

| IUPAC Name | 3-(5-fluoro-2-propan-2-yloxyphenyl)-1H-pyrazole-5-carbaldehyde |

| Standard InChI | InChI=1S/C13H13FN2O2/c1-8(2)18-13-4-3-9(14)5-11(13)12-6-10(7-17)15-16-12/h3-8H,1-2H3,(H,15,16) |

| Standard InChI Key | XBUHYTXQIKNGFY-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=C(C=C(C=C1)F)C2=NNC(=C2)C=O |

| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)F)C2=NNC(=C2)C=O |

Introduction

Structural and Chemical Characteristics

The molecular formula of 5-(5-Fluoro-2-isopropoxyphenyl)-1H-pyrazole-3-carbaldehyde is , with a molecular weight of 276.27 g/mol. The pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) serves as the central scaffold, while the 5-fluoro-2-isopropoxyphenyl group introduces steric and electronic effects that modulate solubility and reactivity . The aldehyde (-CHO) substituent at position 3 enhances electrophilicity, making the compound a potential intermediate for further functionalization via condensation or nucleophilic addition reactions .

Key structural features include:

-

Fluorine Substituent: The electron-withdrawing fluorine atom at the 5-position of the phenyl ring influences electron density distribution, potentially enhancing metabolic stability and binding affinity to biological targets .

-

Isopropoxy Group: The bulky isopropoxy moiety at the 2-position introduces steric hindrance, which may affect crystallization behavior and intermolecular interactions .

-

Aldehyde Functionality: The aldehyde group enables participation in Schiff base formation or redox reactions, expanding its utility in synthetic chemistry .

Comparative analysis with structurally related compounds reveals distinct differences in physicochemical properties. For instance, ethyl 5-(2-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS: 1326810-58-5) shares a fluorophenyl-pyrazole backbone but replaces the aldehyde with an ester group, resulting in altered polarity and bioavailability .

Synthetic Routes and Optimization

The synthesis of 5-(5-Fluoro-2-isopropoxyphenyl)-1H-pyrazole-3-carbaldehyde can be inferred from methodologies used for analogous pyrazole derivatives. A plausible route involves:

Condensation and Cyclization

-

Formation of the Pyrazole Core: Reacting a fluorinated β-keto ester with hydrazine hydrate under acidic conditions generates the pyrazole ring. For example, 2-(5-fluoro-2-isopropoxyphenyl)acetophenone could serve as the starting material .

-

Introduction of the Aldehyde Group: Vilsmeier-Haack formylation at the 3-position of the pyrazole ring introduces the aldehyde functionality. This step typically employs phosphoryl chloride (POCl) and dimethylformamide (DMF) as reagents .

Catalytic Hydrogenation

Patent CN113845459A describes a two-step reduction process for synthesizing 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, which can be adapted for pyrazole derivatives :

-

First Reduction: 2-(2-Fluorobenzoyl)malononitrile undergoes hydrogenation with a palladium catalyst to form an intermediate amine.

-

Second Reduction: Subsequent treatment with Raney nickel and hydrogen yields the final aldehyde product.

Optimization Parameters:

| Parameter | Condition |

|---|---|

| Catalyst | 10% Pd/C or Raney nickel |

| Temperature | 45–50°C (Step 1); 15–25°C (Step 2) |

| Reaction Time | 8–9 hours (Step 1); 15–16 hours (Step 2) |

| Solvent System | Tetrahydrofuran/Water (1:5 v/v) |

This method minimizes intermediate isolation, improving yield (up to 54.3% for analogous compounds) and reducing waste .

Physicochemical and Spectroscopic Properties

While experimental data for 5-(5-Fluoro-2-isopropoxyphenyl)-1H-pyrazole-3-carbaldehyde are scarce, inferences can be drawn from related structures:

Solubility and Stability

-

Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, acetone) due to the aldehyde and fluorine substituents. Limited solubility in water (<1 mg/mL) .

-

Stability: Susceptible to oxidation at the aldehyde group; storage under inert atmosphere recommended.

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at ~1700 cm (C=O stretch of aldehyde) and ~1250 cm (C-F stretch) .

-

NMR Spectroscopy:

Applications in Materials Science

The compound’s electronic properties make it a candidate for optoelectronic materials. The fluorine atom’s electronegativity and the aldehyde’s conjugation capacity enable applications in:

-

Organic Light-Emitting Diodes (OLEDs): As an electron-transport layer component.

-

Coordination Polymers: The aldehyde group facilitates metal-ligand bonding, forming frameworks with tunable porosity .

Comparative Analysis with Analogous Compounds

A comparison with structurally related molecules highlights the impact of substituents on properties:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume